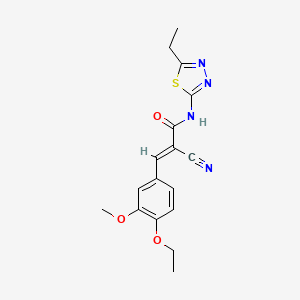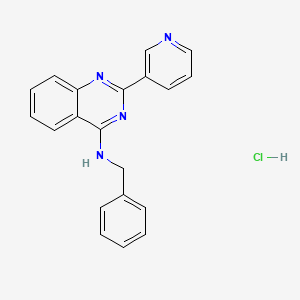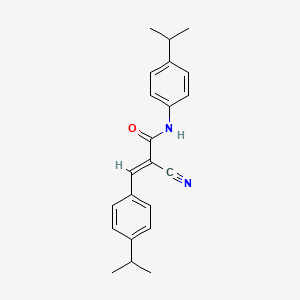
(E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a thiazole ring, and various substituted phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the ethoxy and hexyloxy groups onto the phenyl rings through nucleophilic substitution.
Acrylamide Formation: The final step involves the formation of the acrylamide moiety through a condensation reaction with the cyano group.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
(E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, (E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- (E)-2-cyano-N-(4-phenylthiazol-2-yl)-3-phenylacrylamide
- (E)-2-cyano-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
Uniqueness
(E)-2-cyano-N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-(hexyloxy)-3-methoxyphenyl)acrylamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both ethoxy and hexyloxy groups may impart distinct physical and chemical properties compared to similar compounds.
特性
IUPAC Name |
(E)-2-cyano-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hexoxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4S/c1-4-6-7-8-15-35-25-14-9-20(17-26(25)33-3)16-22(18-29)27(32)31-28-30-24(19-36-28)21-10-12-23(13-11-21)34-5-2/h9-14,16-17,19H,4-8,15H2,1-3H3,(H,30,31,32)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUQZEABJYURHS-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-[[2-(2-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride](/img/structure/B7742092.png)
![1-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]naphthalen-2-ol](/img/structure/B7742098.png)

![4-[(2-Pyridin-3-ylquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B7742137.png)




![4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B7742161.png)
![5-chloro-4-[(2Z)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7742162.png)
![(2E)-2-cyano-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7742171.png)



